3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide
Description
This compound is a benzothiophene-2-carboxamide derivative featuring a 3-chloro and 6-methyl substitution on the benzothiophene core. The amide nitrogen is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-ethylbenzyl moiety. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which may enhance solubility and metabolic stability compared to non-oxidized sulfur-containing analogs .
Properties
Molecular Formula |
C23H24ClNO3S2 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO3S2/c1-3-16-5-7-17(8-6-16)13-25(18-10-11-30(27,28)14-18)23(26)22-21(24)19-9-4-15(2)12-20(19)29-22/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
InChI Key |
RQBSAHZAGIABAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a tetrahydrothiophene derivative with an oxidizing agent to introduce the dioxidotetrahydrothiophene group.
Formation of the Carboxamide: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Attachment of the Ethylbenzyl Group: This step involves the alkylation of the amide nitrogen with 4-ethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the carboxamide.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Amidation: Carbodiimides, such as EDCI or DCC.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiophene derivatives.
Amidation: N-substituted carboxamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its pharmacokinetics and pharmacodynamics is essential for potential drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure may impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can bind to active sites, while the functional groups modulate the compound’s affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Core Structure: Benzofuran (oxygen-containing heterocycle) vs. benzothiophene (sulfur-containing heterocycle).
- Substituents :
- Benzofuran : 3,6-dimethyl vs. benzothiophene’s 3-chloro and 6-methyl. Methyl groups are less electronegative than chlorine, reducing polar interactions.
- N-Substituents : 4-ethoxybenzyl vs. 4-ethylbenzyl. The ethoxy group introduces an oxygen atom, increasing hydrophilicity and hydrogen-bonding capacity compared to the ethyl group.
- Implications : The ethoxybenzyl substituent may improve aqueous solubility but reduce membrane permeability relative to the ethylbenzyl analog .
3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide
- Core Structure : Bis-benzothiophene system (two benzothiophene units linked via an amide and cyclohexyl group).
- Substituents: Dual 3-chloro and 6-methyl groups on both benzothiophene cores.
- Higher molecular weight may impact pharmacokinetics, such as absorption and distribution .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide Derivatives
- Core Structure: Simple benzamide vs. benzothiophene-carboxamide.
- Substituents : Nitro or halogen groups (e.g., 4-chloro, 4-bromo) on the benzamide ring. Nitro groups are strong electron-withdrawing moieties, which may stabilize negative charges but introduce metabolic instability.
- Functional Differences : These derivatives lack the ethylbenzyl or tetrahydrothiophene sulfone groups, limiting direct comparability in terms of steric or solubility profiles .
Key Research Findings and Implications
- Solubility vs. Permeability : The 1,1-dioxidotetrahydrothiophen-3-yl group (target compound) balances the lipophilicity of the ethylbenzyl group, offering a compromise between solubility and membrane penetration .
- Structural Rigidity : Cyclohexyl-linked bis-benzothiophenes (e.g., ) may exhibit improved target selectivity but face challenges in bioavailability due to high molecular weight.
Biological Activity
The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features may confer diverse biological activities, making it a subject of interest for further research.
Chemical Structure and Properties
Chemical Formula: C21H22ClN2O3S2
Molecular Weight: 448.0 g/mol
IUPAC Name: 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-1-benzothiophene-2-carboxamide
The compound contains a chlorinated benzyl group, a tetrahydrothiophene moiety, and a benzothiophene structure, which together may enhance its biological activity compared to simpler analogs.
The biological activity of this compound is likely mediated through its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular processes such as signal transduction and gene expression. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Biological Activities
Research indicates that compounds structurally related to benzo[b]thiophenes exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of benzo[b]thiophenes, including this compound, may possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown minimal inhibitory concentrations (MIC) as low as 16 µg/mL against Gram-positive bacteria and yeast .
- Anticancer Potential: Some benzo[b]thiophene derivatives have demonstrated anticancer activity, suggesting that this compound may also hold promise in cancer therapy.
- Anti-inflammatory and Antioxidant Effects: The presence of specific functional groups in the compound could contribute to anti-inflammatory and antioxidant properties, which are beneficial in treating various diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
These findings highlight the importance of structural modifications in enhancing the biological activities of thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
